methyl 7-bromo-1-(quinolin-8-ylcarbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate
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Overview
Description
Methyl 7-bromo-1-(quinolin-8-ylcarbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a quinoline moiety, a bromine atom, and a carbamoyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 7-bromo-1-(quinolin-8-ylcarbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves multi-step organic synthesis. The process begins with the preparation of the quinoline derivative, followed by bromination and subsequent coupling with the dihydroisoquinoline moiety. The final step involves the esterification of the carboxylate group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
Methyl 7-bromo-1-(quinolin-8-ylcarbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
Methyl 7-bromo-1-(quinolin-8-ylcarbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Industry: Used in the development of materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of methyl 7-bromo-1-(quinolin-8-ylcarbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The quinoline moiety can intercalate with DNA, while the carbamoyl group can form hydrogen bonds with proteins, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
Methyl 7-chloro-1-(quinolin-8-ylcarbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate: Similar structure but with a chlorine atom instead of bromine.
Methyl 7-fluoro-1-(quinolin-8-ylcarbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate: Contains a fluorine atom, leading to different reactivity and properties.
Uniqueness
The presence of the bromine atom in methyl 7-bromo-1-(quinolin-8-ylcarbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate imparts unique reactivity, particularly in substitution reactions. This makes it a valuable compound for synthesizing derivatives with specific desired properties.
Properties
IUPAC Name |
methyl 7-bromo-1-(quinolin-8-ylcarbamoyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18BrN3O3/c1-28-21(27)25-11-9-13-7-8-15(22)12-16(13)19(25)20(26)24-17-6-2-4-14-5-3-10-23-18(14)17/h2-8,10,12,19H,9,11H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQGRBNJFKKTBCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC2=C(C1C(=O)NC3=CC=CC4=C3N=CC=C4)C=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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